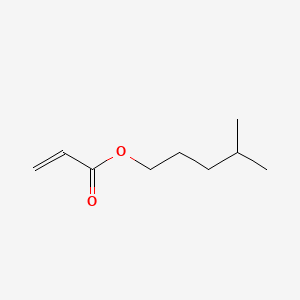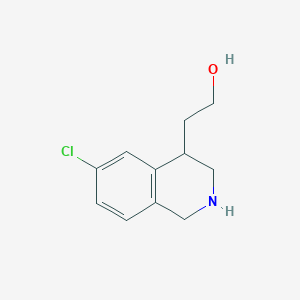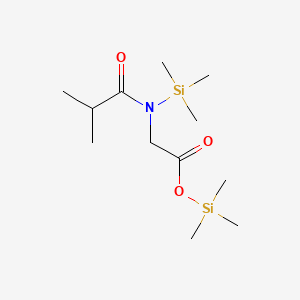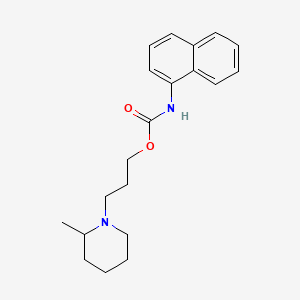
3-(2'-Methylpiperidino)propyl alpha-naphthylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester is a chemical compound with the molecular formula C20H26N2O2 and a molecular weight of 326.43 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a carbamic acid ester, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester typically involves the reaction of 1-naphthyl isocyanate with 3-(2-methylpiperidino)propanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a carbonyl group.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of an alcohol or amine.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Aplicaciones Científicas De Investigación
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to the receptor site. These interactions can lead to various biological effects, such as reduced inflammation or pain relief.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Naphtyl)carbamic acid 3-(2-piperidino)propyl ester
- N-(1-Naphtyl)carbamic acid 3-(2-ethylpiperidino)propyl ester
Uniqueness
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester is unique due to its specific structural features, such as the presence of a methyl group on the piperidine ring
Propiedades
Número CAS |
63982-21-8 |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C20H26N2O2/c1-16-8-4-5-13-22(16)14-7-15-24-20(23)21-19-12-6-10-17-9-2-3-11-18(17)19/h2-3,6,9-12,16H,4-5,7-8,13-15H2,1H3,(H,21,23) |
Clave InChI |
ROHRQKMUJHLVRA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCCOC(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


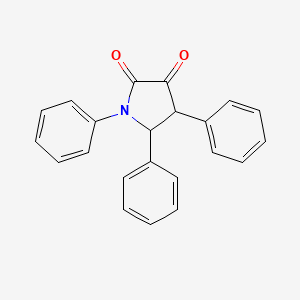
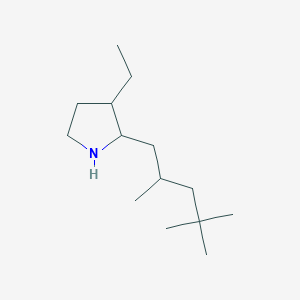
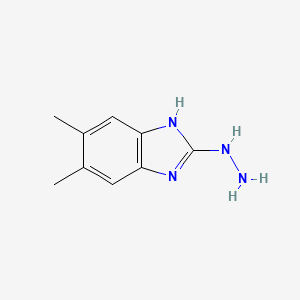
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)
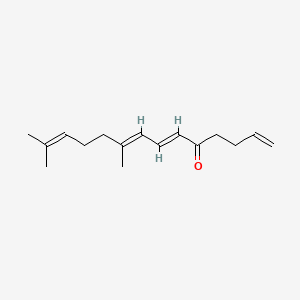

![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)

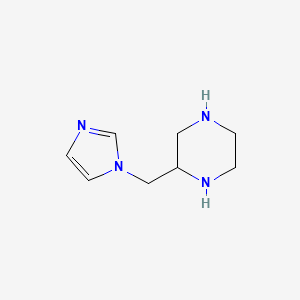

![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)
